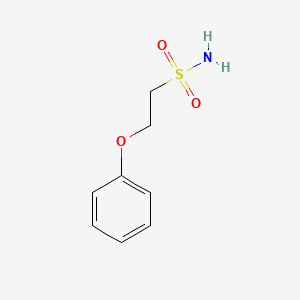
2-苯氧基乙烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxyethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a phenoxyethane moiety
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals.
作用机制
Target of Action
2-Phenoxyethane-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial DNA synthesis .
Mode of Action
Sulfonamides, including 2-Phenoxyethane-1-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They are structural analogues of para-aminobenzoic acid (PABA), a substrate of the enzyme . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency of folic acid, which is crucial for the synthesis of nucleic acids and proteins. As a result, bacterial DNA synthesis is hindered, leading to the inhibition of bacterial growth and replication .
Pharmacokinetics
These properties contribute to their bioavailability and therapeutic efficacy .
Result of Action
The primary result of 2-Phenoxyethane-1-sulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the necessary components for DNA synthesis. This bacteriostatic effect helps control bacterial infections .
Action Environment
The action of 2-Phenoxyethane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding sites on the enzyme, potentially reducing its efficacy . Additionally, the widespread use of sulfonamides has led to environmental contamination, which could contribute to the development of bacterial resistance .
生化分析
Biochemical Properties
Sulfonamides, including 2-Phenoxyethane-1-sulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states . They interact with enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
They can induce apoptosis and arrest the cell cycle of these cells .
Molecular Mechanism
Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Metabolic Pathways
Sulfonamides are known to interfere with the synthesis of folic acid, a crucial component in the metabolic pathway of DNA synthesis .
Transport and Distribution
It’s important to consider that any compound’s transport and distribution can be influenced by factors such as transporters or binding proteins it interacts with, as well as its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethane-1-sulfonamide typically involves the reaction of phenoxyethanol with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which subsequently reacts with ammonia or an amine to yield the sulfonamide product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Oxidation: 2-Phenoxyethane-1-sulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
相似化合物的比较
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness: 2-Phenoxyethane-1-sulfonamide is unique due to its phenoxyethane moiety, which imparts distinct chemical properties and potential applications compared to other sulfonamides. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
属性
IUPAC Name |
2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYBGWMDZPWAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate](/img/structure/B2487852.png)
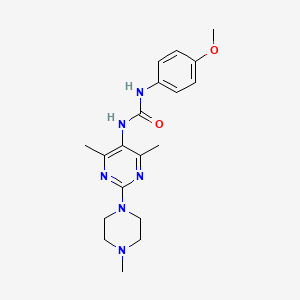
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2487855.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2487857.png)
![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)
![(2E)-3-(furan-2-yl)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2487859.png)
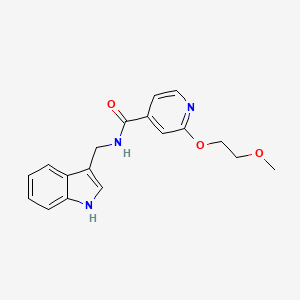
![1-(4-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2487863.png)

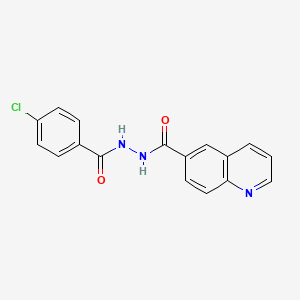
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2487867.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487870.png)
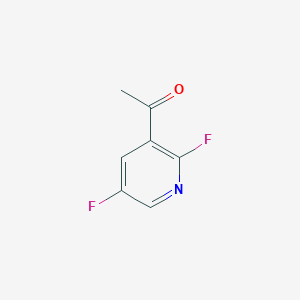
![N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2487874.png)
